N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-cyclopentyl-N⁴-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- N⁶-substituent: Cyclopentyl group, contributing to lipophilicity and steric bulk.
- N⁴-substituent: 3,4-Dimethylphenyl group, enhancing π-π stacking interactions and modulating electronic properties.
- 1-Phenyl group: Anchors the core structure and influences solubility.
Properties
IUPAC Name |
6-N-cyclopentyl-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-16-12-13-19(14-17(16)2)26-22-21-15-25-30(20-10-4-3-5-11-20)23(21)29-24(28-22)27-18-8-6-7-9-18/h3-5,10-15,18H,6-9H2,1-2H3,(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAARJDGQWBILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H24N6
- Molecular Weight : 324.44 g/mol
The structure features a fused pyrazolo-pyrimidine ring system that is critical for its biological activity. The presence of cyclopentyl and dimethylphenyl substituents enhances its interaction with biological targets.
This compound primarily functions as a casein kinase 1 (CK1) inhibitor . CK1 is implicated in various cellular processes including cell cycle regulation and signaling pathways associated with cancer and neurodegenerative diseases. Inhibition of CK1 can lead to altered phosphorylation states of target proteins, affecting cellular proliferation and survival.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds similar to this compound have shown potent anti-proliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). One derivative demonstrated an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
Kinase Inhibition
The compound also exhibits activity as an epidermal growth factor receptor (EGFR) inhibitor , with derivatives showing IC50 values as low as 0.016 µM against wild-type EGFR and notable activity against mutant forms . This suggests potential therapeutic applications in treating EGFR-mutant cancers.
Study 1: CK1 Inhibition in Cancer Models
A study focused on the optimization of pyrazolo[3,4-d]pyrimidine derivatives revealed that this compound effectively inhibited CK1 with an IC50 value indicative of its potency . This inhibition was linked to reduced cell viability in cancer models.
Study 2: Anti-inflammatory Activity
In addition to anticancer properties, compounds from this class have been evaluated for anti-inflammatory effects. Some derivatives have shown promise in inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Summary of Biological Activities
| Activity Type | Target | IC50 Value |
|---|---|---|
| CK1 Inhibition | Casein Kinase 1 | Varies (low nM range) |
| Anticancer Activity | A549 Cell Line | 8.21 µM |
| HCT-116 Cell Line | 19.56 µM | |
| EGFR Inhibition | Wild-type EGFR | 0.016 µM |
| Mutant EGFR (T790M) | 0.236 µM |
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance:
- Epidermal Growth Factor Receptor Inhibition : N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been explored for its ability to inhibit epidermal growth factor receptors (EGFR). Compounds derived from this scaffold have demonstrated significant anti-proliferative activities against various cancer cell lines including A549 and HCT-116 with IC50 values in the low micromolar range .
- Case Study : A study reported that a related compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), indicating its potential as a targeted therapy for resistant cancer types .
Kinase Inhibition
The compound’s mechanism involves the inhibition of casein kinase 1 (CK1), which is implicated in several cancers and neurodegenerative diseases:
- CK1 Inhibitors : Research has focused on developing N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as CK1 inhibitors. These inhibitors have shown promise in modulating pathways associated with cellular proliferation and survival .
Other Therapeutic Areas
Beyond oncology, pyrazolo[3,4-d]pyrimidines are being investigated for their roles in treating neurodegenerative disorders and inflammatory diseases due to their ability to modulate kinase activity involved in these conditions.
Table 1: Summary of Biological Activities
| Compound Name | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | EGFR WT | 0.016 | Inhibitor |
| This compound | EGFR T790M | 0.236 | Inhibitor |
| Related Compound | CK1 | 78 nM | Inhibitor |
Table 2: Comparison with Other Kinase Inhibitors
| Compound Name | Type | Clinical Status |
|---|---|---|
| Ibrutinib | BTK Inhibitor | Approved |
| This compound | CK1 Inhibitor | Investigational |
Comparison with Similar Compounds
Substituent Variations at N⁴ and N⁶ Positions
Substituents at N⁴ and N⁶ critically influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Lipophilicity : Cycloheptyl () and cyclopentyl groups increase hydrophobicity compared to shorter chains (e.g., ethyl in ).
- Electronic Effects : Methoxy groups () enhance electron-donating capacity, while chloro substituents () introduce electron-withdrawing effects.
- Biological Activity : PR5-LL-CM01 () demonstrates PRMT5 inhibition, highlighting the importance of N⁶-side chain flexibility for target engagement.
Physicochemical Properties
Solubility
- N⁶-ethyl-N⁴-(3-chloro-4-methylphenyl) analog : Water solubility = 0.5 µg/mL at pH 7.4, likely due to chloro and methyl groups reducing polarity .
- N⁶-(3-methoxypropyl)-N⁴-(3,4-dimethylphenyl) : Higher solubility expected due to methoxypropyl’s polarity, though exact data are unavailable .
Thermal Stability
- N⁴-(4-Methylbenzyl)-N³-phenyl analog : Melting point = 251–253°C (), comparable to other derivatives with aromatic N⁴ substituents.
- N⁴-(4-Bromophenyl)-N³-(4-methylphenyl) : Higher melting point (300–302°C) due to bromine’s polarizability .
Anticancer Potential
- N⁴-Ethyl-N⁶,1-diphenyl analog : Yield = 85%; tested in anticancer screens but activity unspecified ().
- PR5-LL-CM01: IC₅₀ < 100 nM against PRMT5-dependent cancers, attributed to the 2-(dimethylamino)ethyl group’s interaction with the enzyme’s substrate-binding pocket .
Structural Polymorphism
- N⁴-(4-Methylphenyl)-N³-phenyl analog : Exists as two conformational polymorphs, impacting bioavailability and crystallization processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
